molecular formula C22H19FN4O2 B1352929 Chidamide CAS No. 1883690-47-8

Chidamide

Cat. No. B1352929
M. Wt: 390.4 g/mol
InChI Key: WXHHICFWKXDFOW-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chidamide (also known as CS055 or HBI-8000) is a novel histone deacetylase (HDAC) inhibitor. It was discovered and developed by Chipscreen Biosciences and has been approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) in China. Additionally, it has shown potential therapeutic effects in other malignancies, including multiple myeloma, acute leukemia, and myelodysplastic syndrome .


Synthesis Analysis

Chidamide is synthesized through a well-defined process. Notably, the key intermediate in its synthesis is (E)-4-((3-(pyridin-3-yl)acrylamido)methyl) benzoic acid. Unlike the unstable N,N’-carbonyldiimidazole, the condensing agent HBTU is used to facilitate the synthesis. The optimized preparation process ensures ease of operation and high purity of the final product, which can be up to 99.76% pure. The chemical structure of chidamide is (E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide .


Molecular Structure Analysis

Chidamide’s molecular formula is C22H19FN4O2, with a calculated molecular weight of 390.41 g/mol. The single-crystal X-ray diffraction study confirmed its structure. It crystallizes as (E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide .


Chemical Reactions Analysis

Chidamide exerts its effects through various mechanisms. Notably, it inhibits HDACs, leading to altered gene expression patterns. This inhibition impacts several biological processes, including PI3K/AKT signaling, mTOR signaling, cell cycle regulation, and apoptosis pathways . Additionally, chidamide enhances the expression of genes associated with chemokine activity and chemotaxis function of circulating PD-1 (+) cells, potentially reshaping the tumor microenvironment .

Scientific Research Applications

1. Antitumor Activity and Immune Cell-Mediated Cytotoxicity

Chidamide exhibits significant antitumor activity and enhances immune cell-mediated cytotoxicity against tumor cells. It is a potent inhibitor of HDAC1, 2, 3, and 10, which are associated with the malignant phenotype. This compound has demonstrated broad-spectrum antitumor effects both in vitro and in vivo, including against T-cell lymphoma patients who responded positively to Chidamide administration (Ning et al., 2012).

2. Efficacy in Peripheral T-cell Lymphoma

A phase II study indicated that Chidamide is effective in treating relapsed or refractory peripheral T-cell lymphoma, particularly in the Chinese population. The study demonstrated a significant overall response rate with manageable toxicity, making Chidamide a viable treatment option in this context (Shi et al., 2015).

3. Application in Myelodysplastic Syndromes and Other Cancers

Chidamide shows potential utility in treating Myelodysplastic syndromes. It inhibits cell proliferation and induces apoptosis by regulating various protein expressions. Its antitumor effects extend to various cancer types, including non-small cell lung cancer, pancreatic cancer, breast cancer, acute myeloid leukemia, and hepatocellular carcinoma, as evidenced by its ability to induce cell cycle arrest and apoptosis (Liu et al., 2016).

4. Synergistic Effects with Other Treatments

Chidamide can enhance the efficacy of other cancer treatments. For instance, it has shown synergistic effects when combined with platinum drugs in non-small cell lung cancer and with TRAIL (TNF-related apoptosis-inducing ligand) in breast cancer cells. These combinations lead to increased apoptosis and reduced cancer cell stemness, suggesting new therapeutic options for these cancers (Zhou et al., 2014).

5. Mechanisms of Action and Target Identification

Research has also focused on elucidating the mechanisms of action of Chidamide and identifying potential targets. This includes studying its effects on gene expression, such as the miR-375-EIF4G3 axis in lung squamous cell carcinomas, and its interaction with other molecular targets like nicotinamide phosphoribosyltransferase (NAMPT) (Wu et al., 2019).

Safety And Hazards

Chidamide’s safety profile is generally favorable, but like any medication, it may have side effects. Consultation with a healthcare professional is essential. Common adverse effects include gastrointestinal symptoms, fatigue, and hematological abnormalities. Specific safety precautions and monitoring guidelines should be followed during treatment .

Future Directions

Chidamide continues to be investigated in clinical trials and real-world studies. Future research aims to explore its efficacy in various malignancies, optimize dosing regimens, and identify potential combination therapies. Additionally, ongoing safety assessments will guide its clinical use .

properties

IUPAC Name

N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHHICFWKXDFOW-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348099
Record name N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chidamide

CAS RN

1883690-47-8
Record name N-(2-Amino-5-fluorophenyl)-4-(((1-oxo-3-(3-pyridinyl)-2-propen-1-yl)amino)methyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883690478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-AMINO-5-FLUOROPHENYL)-4-(((1-OXO-3-(3-PYRIDINYL)-2-PROPEN-1-YL)AMINO)METHYL)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462284YV3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chidamide
Reactant of Route 2
Chidamide
Reactant of Route 3
Reactant of Route 3
Chidamide
Reactant of Route 4
Reactant of Route 4
Chidamide
Reactant of Route 5
Reactant of Route 5
Chidamide
Reactant of Route 6
Chidamide

Citations

For This Compound
3,420
Citations
ZQ Ning, ZB Li, MJ Newman, S Shan, XH Wang… - Cancer chemotherapy …, 2012 - Springer
Purpose Chidamide (CS055/HBI-8000) is a new histone deacetylase (HDAC) inhibitor of the benzamide class currently under clinical development in cancer indications. This study …
Number of citations: 261 link.springer.com
X Lu, Z Ning, Z Li, H Cao, X Wang - Intractable & rare diseases …, 2016 - jstage.jst.go.jp
… modulator, chidamide induces growth … of chidamide for relapsed or refractory PTCL were conducted from March 2009 to May 2012, and the results led to CFDA approval of chidamide …
Number of citations: 162 www.jstage.jst.go.jp
TS Chan, E Tse, YL Kwong - OncoTargets and therapy, 2017 - Taylor & Francis
… Chidamide is a novel orally active benzamide-type histone deacetylase … , chidamide showed preferential efficacy in mature T-cell lymphomas. In a pivotal Phase II trial of chidamide in …
Number of citations: 71 www.tandfonline.com
M Dong, ZQ Ning, PY Xing, JL Xu, HX Cao… - Cancer chemotherapy …, 2012 - Springer
Purpose Chidamide (CS055/HBI-8000) is a new benzamide class of histone deacetylase inhibitor with marked anti-tumor activity. This study reports the phase I results. Methods …
Number of citations: 120 link.springer.com
DS Pan, QJ Yang, X Fu, S Shan, JZ Zhu, K Zhang… - …, 2014 - pubs.rsc.org
… In this article, we present a historical rationale for use of chidamide (CS055/Epidaza), an orally … We discuss the evidence supporting chidamide as a durable epigenetic modulator that …
Number of citations: 53 pubs.rsc.org
Y Shi, M Dong, X Hong, W Zhang, J Feng, J Zhu, L Yu… - Annals of oncology, 2015 - Elsevier
… that orally dosed chidamide was generally … chidamide in patients with relapsed or refractory PTCL and to support the China Food and Drug Administration (CFDA) approval of chidamide …
Number of citations: 313 www.sciencedirect.com
S Zhao, J Guo, Y Zhao, C Fei, Q Zheng… - American journal of …, 2016 - ncbi.nlm.nih.gov
… Moreover, Chidamide significantly increased the expression of … Therefore, we demonstrate that Chidamide exhibits potent … for clinical investigations of Chidamide in MDS and AML. …
Number of citations: 67 www.ncbi.nlm.nih.gov
H Wang, Y Guo, M Fu, X Liang… - Molecular …, 2012 - spandidos-publications.com
… 7402 and HCC-9204 cells treated with Chidamide. A decrease in the cell … Chidamide induced apoptosis and up-regulated p21 mRNA expression. These results suggest that Chidamide …
Number of citations: 42 www.spandidos-publications.com
B Zhao, T He - Oncology reports, 2015 - spandidos-publications.com
… This study aimed to test the effect of Chidamide on … the antitumor characteristics of Chidamide. Proliferation and apoptosis of … Chidamide suppressed cell proliferation and induced early …
Number of citations: 65 www.spandidos-publications.com
H Zhang, F Chi, K Qin, X Mu… - Molecular …, 2021 - spandidos-publications.com
… has been widely investigated, studies examining the target profiling for chidamide are … of chidamide in DLBCL, the present study examined the cytotoxic effect of chidamide on DLBCL …
Number of citations: 15 www.spandidos-publications.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.